

theoretical studies of 1-Methoxycarbonylamino-7-naphthol

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Compound of Interest

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An In-Depth Technical Guide to the Theoretical Investigation of **1-Methoxycarbonylamino-7-naphthol**

This guide provides a comprehensive framework for the theoretical and computational analysis of **1-Methoxycarbonylamino-7-naphthol**. Given the limited specific literature on this molecule, this document serves as a roadmap for researchers, outlining robust, field-proven methodologies to characterize its structural, electronic, spectroscopic, and potential biological properties. We will proceed from foundational quantum mechanical principles to practical applications in drug discovery, explaining the causality behind each methodological choice.

Introduction: Scaffolding a Potential Candidate

1-Methoxycarbonylamino-7-naphthol (CAS No. 132-63-8) is an organic molecule featuring a naphthalene core, a hydroxyl (-OH) group, and a methoxycarbonylamino (-NHCOOCH₃) group. [1][2] Its structure combines the features of a naphthol and a carbamate, two pharmacophores known for a wide range of applications, from dye intermediates to potent therapeutic agents.[3] [4] The carbamate group, in particular, is a stable "amide-ester" hybrid that can modulate the biological and pharmacokinetic properties of a molecule.[4]

While experimental data on **1-Methoxycarbonylamino-7-naphthol** is sparse, its constituent parts suggest significant potential for further investigation. Naphthol derivatives have been explored as anticancer, antimicrobial, and enzyme-inhibiting agents.[5][6] Similarly, the

carbamate moiety is present in numerous approved drugs and is used to enhance chemical stability and biological activity.[4][7]

This guide proposes a systematic theoretical workflow to bridge the knowledge gap for this specific molecule. By employing a suite of computational techniques, we can predict its fundamental properties and generate testable hypotheses, thereby accelerating its potential development for materials science or pharmacological applications. The core methodologies discussed are Density Functional Theory (DFT) for ground-state properties, Time-Dependent DFT (TD-DFT) for spectroscopic analysis, and Molecular Docking for exploring potential bioactivity.

Synthetic Considerations and the Imperative of Experimental Validation

While this guide focuses on theoretical studies, any computational model must be grounded in experimental reality. Plausible synthetic routes for **1-Methoxycarbonylamino-7-naphthol** can be extrapolated from established organic chemistry principles.

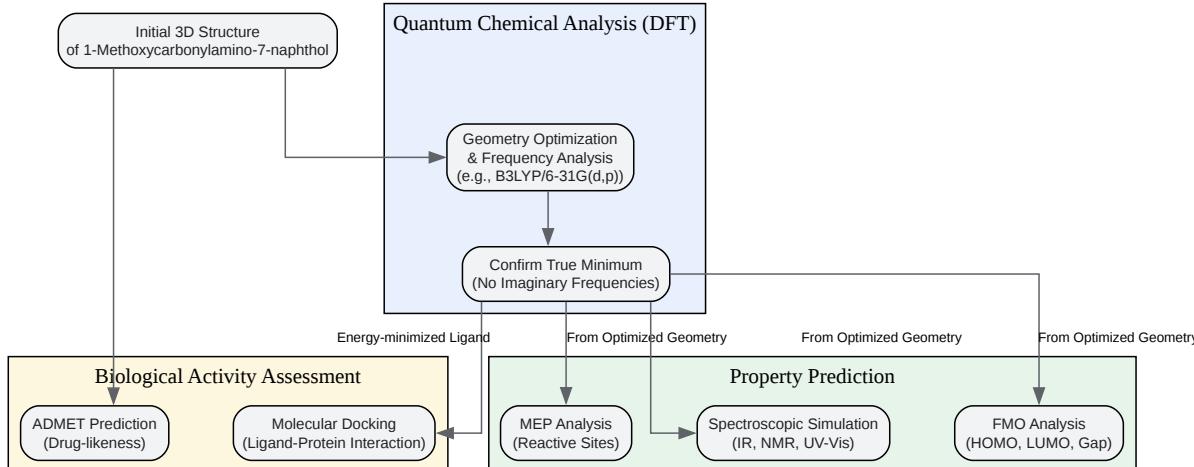
- Route A: Carbamate Formation from Amine. The most direct route would likely involve the reaction of 1-amino-7-naphthol with methyl chloroformate or a similar methylating agent for the carbamate group, in the presence of a suitable base.
- Route B: Multi-component Reactions. One-pot, three-component reactions involving a naphthol, an aldehyde, and a carbamate are known to efficiently produce carbamatoalkyl naphthols and could be adapted for this synthesis.[8][9]

The synthesized compound would then require thorough experimental characterization to provide baseline data for validating our theoretical models.

Analytical Technique	Purpose in Validation
¹ H and ¹³ C NMR Spectroscopy	To confirm the molecular structure and provide chemical shift data for comparison with GIAO-based DFT calculations.
FTIR Spectroscopy	To identify characteristic functional group vibrations (O-H, N-H, C=O) for comparison with calculated vibrational frequencies.
UV-Vis Spectroscopy	To determine the electronic absorption maxima (λ_{max}) for validation of TD-DFT predictions.
Mass Spectrometry	To confirm the molecular weight (217.22 g/mol). [1]

A Roadmap for Theoretical Characterization

The following protocols outline a comprehensive, multi-faceted computational investigation of **1-Methoxycarbonylamino-7-naphthol**.



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Caption: Overall workflow for the theoretical study of **1-Methoxycarbonylamino-7-naphthol**.

Part A: Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT offers a robust balance of computational cost and accuracy for studying organic molecules.^{[10][11]} The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, paired with the 6-31G(d,p) basis set, is a widely accepted standard for reliable geometry optimizations and electronic property calculations of such systems.^{[3][12]}

Protocol 1: Geometry Optimization and Vibrational Analysis

- Structure Generation: Draw the 2D structure of **1-Methoxycarbonylamino-7-naphthol** and convert it to a 3D structure using software like Avogadro or ChemDraw. Perform an initial geometry cleanup using molecular mechanics (e.g., MMFF94).

- Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
 - Method: Specify B3LYP/6-31G(d,p).
 - Job Type: Opt Freq (to perform optimization followed by frequency calculation).
 - Solvation (Optional but Recommended): Include a solvent model like the Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment (e.g., water or ethanol).
- Execution and Analysis:
 - Run the calculation.
 - Convergence Check: Ensure the optimization has converged successfully.
 - Frequency Analysis: Verify that the output contains no imaginary frequencies, which confirms the optimized structure is a true energy minimum on the potential energy surface. [13] The calculated frequencies correspond to the molecule's vibrational modes and can be used to simulate the IR spectrum.[14][15]

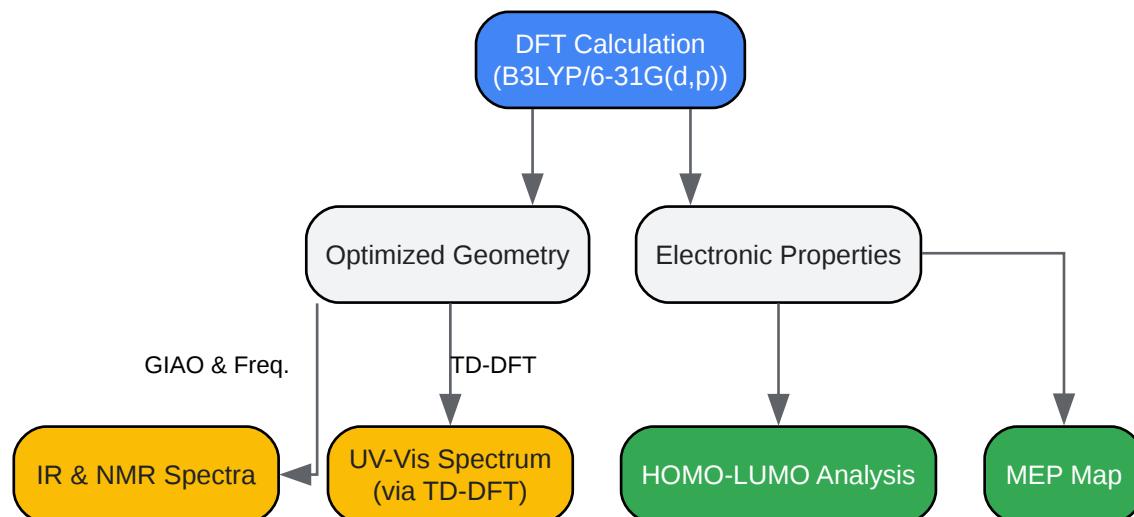
Protocol 2: Simulation of Spectroscopic Data

- IR Spectrum: The vibrational frequencies from the previous step can be plotted (often with a scaling factor of ~0.96 for B3LYP functionals) against intensity to generate a theoretical IR spectrum.[16] This allows for direct comparison with experimental FTIR data.
- NMR Spectrum: Using the optimized geometry, perform a subsequent calculation with the NMR keyword, employing the Gauge-Independent Atomic Orbital (GIAO) method.[13] This will compute the isotropic shielding values, which can be converted to chemical shifts (ppm) by referencing against a calculated tetramethylsilane (TMS) standard.
- UV-Vis Spectrum: Conduct a Time-Dependent DFT (TD-DFT) calculation (TD keyword) on the optimized geometry.[17][18] Request a sufficient number of excited states (e.g., nstates=30) to cover the relevant UV-Vis range.[19] The output will provide the excitation

energies (which can be converted to wavelength, λ) and oscillator strengths (related to peak intensity).[20]

Protocol 3: Analysis of Electronic Properties

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's electronic behavior.[21]
 - HOMO Energy: Relates to the ability to donate electrons (nucleophilicity).
 - LUMO Energy: Relates to the ability to accept electrons (electrophilicity).
 - HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a key descriptor of chemical reactivity and stability. A smaller gap suggests higher reactivity.[22][23] Visualization of these orbitals reveals which parts of the molecule are involved in these electronic transitions.
- Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It identifies:
 - Electron-rich regions (negative potential, typically red/orange): Likely sites for electrophilic attack.
 - Electron-poor regions (positive potential, typically blue): Likely sites for nucleophilic attack.



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Caption: Relationship between DFT calculations and predicted molecular properties.

Part B: Molecular Docking for Bioactivity Screening

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[24][25] It is a cornerstone of structure-based drug design, used to screen for potential enzyme inhibitors.[6][26]

Protocol 4: Molecular Docking Workflow

- Target Selection: Based on the known activities of naphthol and carbamate derivatives, select a relevant protein target. For instance, acetylcholinesterase (AChE) is a common target for carbamate-based inhibitors. A crystal structure of the target protein can be obtained from the Protein Data Bank (PDB).
- Protein Preparation:
 - Remove water molecules and any co-crystallized ligands from the PDB file.
 - Add hydrogen atoms and assign correct protonation states for amino acid residues.
 - Repair any missing side chains or loops.
- Ligand Preparation:
 - Use the energy-minimized structure of **1-Methoxycarbonylamino-7-naphthol** obtained from the DFT calculations (Protocol 1).
 - Assign appropriate atom types and charges.
- Docking Simulation:
 - Define a "grid box" that encompasses the active site of the protein.
 - Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the best binding poses of the ligand within the active site. The program will generate a series of poses ranked by a scoring function.

- Results Analysis:
 - Binding Affinity: The docking score provides an estimate of the binding free energy (e.g., in kcal/mol). More negative values indicate stronger predicted binding.
 - Interaction Analysis: Visualize the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π - π stacking) between the ligand and protein residues. This provides mechanistic insight into the potential inhibitory action.

Part C: In Silico ADMET Prediction

In early-stage drug discovery, it is crucial to assess a compound's potential pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify candidates with favorable drug-like characteristics.[27][28]

Protocol 5: ADMET Profiling

- Select Tools: Utilize web-based platforms like SwissADME, pkCSM, or ADMETlab.[5][28]
- Input Structure: Provide the SMILES string or a 2D structure file of **1-Methoxycarbonylamino-7-naphthol**.
- Analyze Predictions: The tools will generate predictions for a wide range of properties. Key parameters to evaluate include:
 - Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.
 - Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration.
 - Drug-likeness: Adherence to filters like Lipinski's Rule of Five.
 - Toxicity: Predictions for mutagenicity (AMES test), hepatotoxicity, etc.

Predicted ADMET Property	Significance in Drug Development
Lipinski's Rule of Five	A set of guidelines to evaluate if a compound is likely to have good oral absorption and bioavailability.
GI Absorption	Predicts the likelihood of the compound being absorbed from the gut into the bloodstream.
BBB Permeation	Indicates whether the compound can cross the blood-brain barrier to act on the central nervous system.
CYP450 Inhibition	Predicts potential for drug-drug interactions, as these enzymes are crucial for drug metabolism.
AMES Toxicity	A computational screen for potential mutagenicity.

Anticipated Findings and Mechanistic Insights

Based on the known properties of the naphthol and carbamate moieties, we can anticipate the following outcomes from the proposed theoretical studies:

- **Electronic Properties:** The HOMO is likely to be distributed over the electron-rich naphthalene ring and the hydroxyl group, indicating these are the primary sites for electron donation. The LUMO may be more localized on the carbamate carbonyl group and the naphthalene ring system. The MEP map is expected to show a negative potential around the hydroxyl and carbonyl oxygen atoms, marking them as key sites for hydrogen bonding and electrophilic interaction.
- **Spectroscopic Signature:**
 - **IR:** Expect characteristic peaks for O-H stretching ($\sim 3300\text{-}3500\text{ cm}^{-1}$), N-H stretching ($\sim 3200\text{-}3400\text{ cm}^{-1}$), C=O (carbamate) stretching ($\sim 1700\text{-}1730\text{ cm}^{-1}$), and aromatic C=C stretching ($\sim 1500\text{-}1600\text{ cm}^{-1}$).
 - **UV-Vis:** The naphthalene chromophore will dominate the spectrum, with strong $\pi\text{-}\pi^*$ transitions expected in the UV region (likely 250-350 nm).

- Potential for Bioactivity: In a hypothetical docking scenario with an enzyme like AChE, the carbamate's carbonyl oxygen and the N-H group would be strong candidates for forming hydrogen bonds with active site residues. The naphthalene ring could engage in hydrophobic or π - π stacking interactions within a hydrophobic pocket of the enzyme, contributing significantly to binding affinity.

Conclusion

This technical guide presents a comprehensive, multi-scale computational protocol for the in-depth characterization of **1-Methoxycarbonylamino-7-naphthol**. By systematically applying DFT, TD-DFT, molecular docking, and ADMET prediction, researchers can generate a robust theoretical profile of this molecule, encompassing its geometry, electronic structure, spectroscopic properties, and potential as a bioactive agent. This framework not only provides a clear path for investigating this specific compound but also serves as a template for the theoretical evaluation of other novel organic molecules, enabling a more rational, efficient, and insight-driven approach to chemical and pharmaceutical research.

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